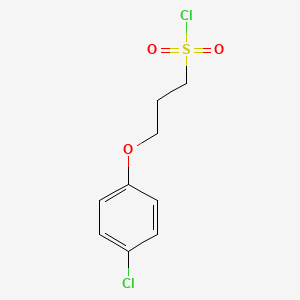
3-(4-Chlorophenoxy)propane-1-sulfonyl chloride
Overview
Description
3-(4-Chlorophenoxy)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H10Cl2O3S and a molecular weight of 269.14 . It is also known by the synonym 1-Propanesulfonyl chloride, 3-(4-chlorophenoxy)- .
Molecular Structure Analysis
The molecular structure of this compound consists of a propane-1-sulfonyl chloride group attached to a 4-chlorophenoxy group . The exact 3D structure is not provided in the available resources.Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 377.5±22.0 °C, and its density is predicted to be 1.410±0.06 g/cm3 .Scientific Research Applications
Synthesis and Reaction Studies
- Hydroxyalkanesulfonyl chlorides, like 3-hydroxy-1-propanesulfonyl chloride, have been synthesized by chlorination of hydroxyalkanesulfinate salts in nonpolar media. These compounds have shown potential in cyclization reactions and interactions with various chemicals such as triethylamine, indicating their utility in complex chemical synthesis (King & Rathore, 1987).
Material Science and Polymer Chemistry
- A novel sulfonated diamine monomer was synthesized, which included a structure similar to 3-(4-Chlorophenoxy)propane-1-sulfonyl chloride. This monomer was used to create a sulfonated polyimide membrane, exhibiting high proton conductivity and potential for use in fuel cell applications (Yin et al., 2003).
- Synthesis of novel substituted 1,5-Benzothiazepines incorporating the sulfonyl group demonstrates the potential of sulfonyl chlorides in the creation of complex organic compounds with potential pharmaceutical applications (Chhakra et al., 2019).
Organic Synthesis and Medicinal Chemistry
- The synthesis of saclofen, a GABAB receptor antagonist, highlights the use of compounds structurally similar to this compound in medicinal chemistry for creating novel therapeutic agents (Abbenante & Prager, 1992).
Other Applications
- In other studies, sulfonyl chlorides have been used in various reactions, indicating the broad utility of this compound in diverse chemical processes. For example, the conversion of thiols and disulfides to sulfonyl chlorides and the synthesis of sulfonated block copolymers for fuel-cell applications (Prakash et al., 2007); (Bae et al., 2009).
properties
IUPAC Name |
3-(4-chlorophenoxy)propane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O3S/c10-8-2-4-9(5-3-8)14-6-1-7-15(11,12)13/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREJIYPXEXXRMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCS(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



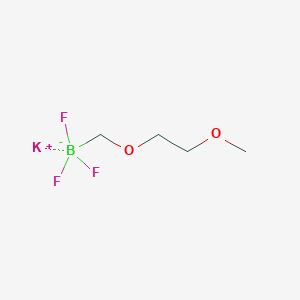
![1-[(2-Methylphenyl)methyl]azetidin-3-amine](/img/structure/B1469084.png)
![(butan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1469085.png)

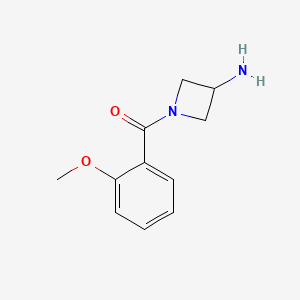
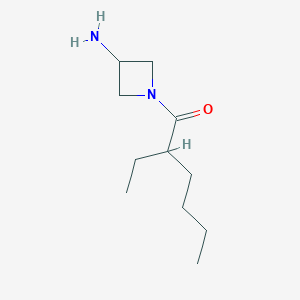
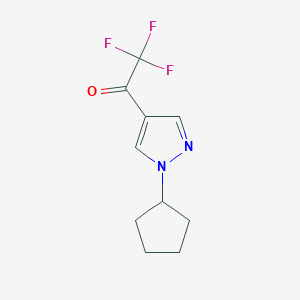


![2,2,2-trifluoro-1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1469100.png)

![1-[(3,4-Dimethylphenyl)methyl]azetidin-3-amine](/img/structure/B1469103.png)
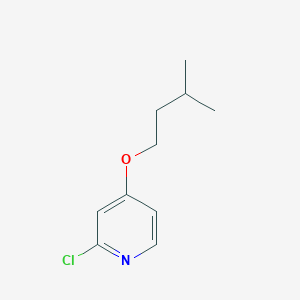
![3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1469106.png)